6-Deoxy-D-allose
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Overview
Description
6-Deoxy-D-allose is a rare sugar, a derivative of D-allose, where the hydroxyl group at the sixth carbon is replaced by a hydrogen atom. This modification results in unique chemical and biological properties that make this compound an interesting subject for scientific research. It is an unusual deoxysugar identified as an intermediate in the biosynthetic pathways of several macrolide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Deoxy-D-allose can be synthesized from simple achiral starting materials such as butynal and chloroacetic acid. The synthesis involves two key steps: the chiral tin (II) triflate mediated asymmetric aldol reaction and the dihydroxylation using osmium tetroxide . Another method involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to this compound through a series of regio- and stereospecific reactions .
Industrial Production Methods: the enzymatic conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose using specific reductases and epimerases has been studied .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-D-allose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as osmium tetroxide are used in the dihydroxylation step during synthesis.
Reduction: The reduction of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose involves specific reductases.
Substitution: Reactions involving the substitution of functional groups at specific carbon positions are also common.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its epimers and other deoxy sugars .
Scientific Research Applications
6-Deoxy-D-allose has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Deoxy-D-allose exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, in the biosynthesis of macrolide antibiotics, it acts as an intermediate that undergoes enzymatic transformations to form the active antibiotic compounds . The molecular pathways involved include the action of reductases and epimerases that modify the sugar moiety to achieve the desired biological activity .
Comparison with Similar Compounds
- 2-Deoxy-D-allose
- 1,2-Dideoxy-D-allose
- 1,2-Didehydro-1,2-dideoxy-D-allose
Comparison: 6-Deoxy-D-allose is unique due to its specific deoxygenation at the sixth carbon, which imparts distinct chemical and biological properties. Compared to other deoxy sugars, it has a unique role in the biosynthesis of macrolide antibiotics and exhibits specific reactivity patterns in chemical synthesis .
Properties
CAS No. |
5652-45-9 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 |
InChI Key |
PNNNRSAQSRJVSB-MOJAZDJTSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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